Cas no 130116-16-4 (Ethanaminium,2-hydroxy-N,N,N-trimethyl-,salt with 5-[3,5-bis(1,1-dimethylethyl)-4- hydroxyphenyl]-1,3,4-thiadiazole-2(3H)-thione (1:1))

Ethanaminium,2-hydroxy-N,N,N-trimethyl-,salt with 5-[3,5-bis(1,1-dimethylethyl)-4- hydroxyphenyl]-1,3,4-thiadiazole-2(3H)-thione (1:1) structure
130116-16-4 structure
Product Name:Ethanaminium,2-hydroxy-N,N,N-trimethyl-,salt with 5-[3,5-bis(1,1-dimethylethyl)-4- hydroxyphenyl]-1,3,4-thiadiazole-2(3H)-thione (1:1)
Numero CAS:130116-16-4
MF:C21H35N3O2S2
MW:425.651502847672
CID:152362
PubChem ID:3037017
Update Time:2025-04-19

Ethanaminium,2-hydroxy-N,N,N-trimethyl-,salt with 5-[3,5-bis(1,1-dimethylethyl)-4- hydroxyphenyl]-1,3,4-thiadiazole-2(3H)-thione (1:1) Proprietà chimiche e fisiche

Nomi e identificatori

    • Ethanaminium,2-hydroxy-N,N,N-trimethyl-,salt with 5-[3,5-bis(1,1-dimethylethyl)-4- hydroxyphenyl]-1,3,4-thiadiazole-2(3H)-thione (1:1)
    • 2,6-ditert-butyl-4-(5-sulfanylidene-1,3,4-thiadiazolidin-2-ylidene)cyclohexa-2,5-dien-1-one
    • CI 986
    • Ethanaminium,2-hydroxy-N,N,N-trimethyl-,salt with 5-[3,5-bis(1,1-dimethylethyl)-4- hydroxyphenyl]-1,3,4-thiadiazole-2(3H)-thi
    • 2-hydroxy-N,N,N-trimethylethanaminium 2,6-di-tert-butyl-4-(5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)phenolate
    • 5-(3,5-Bis(1,1-dimethylethyl)-4-(hydroxyphenyl))-1,3,4-thiadiazole-2(3H)-thione choline salt
    • 5-(3,5-Di-tert-butyl-4-hydroxyphenyl)-1,3,4-thiadiazole-2(3H)-thione
    • CI-986
    • Ethanaminium, 2-hydroxy-N,N,N-trimethyl-, salt with 5-(3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl)-1,3,4-thiadiazole-2(3H)-thione (1:1)
    • 2,6-ditert-butyl-4-(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)phenolate;2-hydroxyethyl(trimethyl)azanium
    • DTXSID30926603
    • 2-Hydroxy-N,N,N-trimethylethan-1-aminium 2,6-di-tert-butyl-4-(5-sulfanyl-1,3,4-thiadiazol-2-yl)phenolate
    • AKOS040751174
    • 130116-16-4
    • Inchi: 1S/C16H22N2OS2.C5H14NO/c1-15(2,3)10-7-9(13-17-18-14(20)21-13)8-11(12(10)19)16(4,5)6;1-6(2,3)4-5-7/h7-8,19H,1-6H3,(H,18,20);7H,4-5H2,1-3H3/q;+1/p-1
    • Chiave InChI: BIZSVVIRPJXFOI-UHFFFAOYSA-M
    • Sorrisi: S1C(NN=C1C1C=C(C(=C(C=1)C(C)(C)C)[O-])C(C)(C)C)=S.OCC[N+](C)(C)C

Proprietà calcolate

  • Massa esatta: 425.21706971g/mol
  • Massa monoisotopica: 425.21706971g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 5
  • Conta atomi pesanti: 28
  • Conta legami ruotabili: 5
  • Complessità: 471
  • Conteggio di unità legate in modo Covalent: 2
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 125Ų
Fornitori consigliati
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Zhangzhou Sinobioway Peptide Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Zhangzhou Sinobioway Peptide Co.,Ltd.
Shanghai Bent Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Amadis Chemical Company Limited
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Amadis Chemical Company Limited